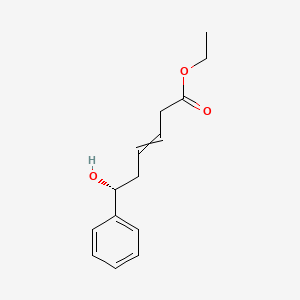

Ethyl (6R)-6-hydroxy-6-phenylhex-3-enoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

652993-73-2 |

|---|---|

Molecular Formula |

C14H18O3 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

ethyl (6R)-6-hydroxy-6-phenylhex-3-enoate |

InChI |

InChI=1S/C14H18O3/c1-2-17-14(16)11-7-6-10-13(15)12-8-4-3-5-9-12/h3-9,13,15H,2,10-11H2,1H3/t13-/m1/s1 |

InChI Key |

SGJSDHSNWUJVSV-CYBMUJFWSA-N |

Isomeric SMILES |

CCOC(=O)CC=CC[C@H](C1=CC=CC=C1)O |

Canonical SMILES |

CCOC(=O)CC=CCC(C1=CC=CC=C1)O |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for Ethyl 6r 6 Hydroxy 6 Phenylhex 3 Enoate and Its Stereoisomers

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most direct routes to enantiomerically enriched products, avoiding the need for classical resolution of racemic mixtures. These methods can be broadly categorized into chemoenzymatic and organocatalytic strategies, each offering unique advantages in terms of selectivity, efficiency, and sustainability.

Chemoenzymatic Routes to Enantiomerically Enriched Analogs

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the versatility of chemical reactions. Enzymes, with their inherent chirality and high specificity, can be powerful tools for creating stereocenters with high enantiomeric purity.

Lipase-catalyzed kinetic resolution is a widely employed method for the separation of enantiomers of chiral alcohols and their corresponding esters. acs.org This technique relies on the differential rate of reaction of the two enantiomers with a lipase, leading to the enrichment of one enantiomer in the unreacted starting material and the other in the product. The efficiency of the resolution is often quantified by the enantiomeric ratio (E).

In the context of synthesizing ethyl (6R)-6-hydroxy-6-phenylhex-3-enoate, a racemic mixture of the corresponding alcohol could be subjected to lipase-catalyzed acylation or the hydrolysis of its ester derivative. Studies on structurally similar Morita-Baylis-Hillman (MBH) adducts have demonstrated the effectiveness of this approach. For instance, various lipases, including those from Pseudomonas fluorescens (PFL), Pseudomonas cepacia (PCL), and Candida antarctica (CAL-A and CAL-B), have been successfully used for the kinetic resolution of acylated MBH adducts. d-nb.infonih.gov High enantiomeric excesses (ee) of over 90% and excellent E values (>200) have been achieved in many cases. d-nb.infonih.gov The choice of lipase, solvent, and acylating agent is critical for achieving high selectivity. For example, Novozyme 435, an immobilized form of CAL-B, has shown a preference for longer-chain esters. nih.gov

Table 1: Lipase-Mediated Kinetic Resolution of Morita-Baylis-Hillman Acetates This table presents representative data from the kinetic resolution of MBH acetates, which are structurally analogous to the target compound.

| Entry | Lipase | Substrate | ee of Alcohol (%) | Enantiomeric Ratio (E) | Reference |

| 1 | P. fluorescens | 5a | 85 | 16 | nih.gov |

| 2 | P. cepacia (PCL) | 5a | 92 | 53 | nih.gov |

| 3 | Novozyme 435 | 5b | 98 | 147 | nih.gov |

| 4 | C. antarctica B (CAL-B) | 5b | 96 | 98 | nih.gov |

| 5 | P. fluorescens | 5c | 96 | 98 | nih.gov |

| 6 | P. cepacia (PCL) | 5d | 94 | 69 | nih.gov |

Microbial biotransformation offers a green and powerful alternative for introducing chiral centers into organic molecules. Whole-cell systems or isolated enzymes from microorganisms can catalyze highly selective reactions, including hydroxylations, at positions that are often difficult to functionalize using traditional chemical methods.

The enantioselective hydroxylation of a precursor to this compound would be a highly desirable transformation. While direct examples for this specific substrate are not readily found in the literature, the principle has been demonstrated with other complex molecules. For instance, microbial hydroxylation has been successfully applied to the synthesis of chiral alcohols and amino acids for pharmaceutical development. rsc.org One notable example is the microbial reduction of a diketo ester to a mixture of monohydroxy intermediates, which are then further reduced with high enantiospecificity by Acinetobacter sp. SC13874 cells. rsc.org This demonstrates the potential of microbial systems to differentiate between prochiral centers and generate specific stereoisomers. The search for a suitable microorganism or enzyme capable of the direct enantioselective hydroxylation of an appropriate precursor to this compound remains an area for further investigation.

Metal-Catalyzed Enantioselective Transformations

Metal-catalyzed reactions are paramount in modern organic synthesis for their ability to create stereogenic centers with high fidelity. For a molecule such as this compound, these methods are essential for establishing the chiral alcohol center.

The formation of carbon-carbon bonds is the cornerstone of organic synthesis. Transition metal-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Negishi reactions, provide powerful means to construct the carbon framework of target molecules. okstate.educhemistry.coach In the context of synthesizing chiral molecules, these reactions can be adapted to join complex, stereochemically-defined fragments.

For the synthesis of a precursor to this compound, a palladium-catalyzed cross-coupling reaction could be envisioned. For instance, a Suzuki coupling could unite an aryl boronic acid with a vinyl halide. A notable advancement in this area is the coupling of chiral secondary organoboronic esters, which can proceed with a high degree of retention of configuration. nih.gov This is achieved using specific conditions, such as a palladium catalyst with a silver oxide base and an excess of a phosphine (B1218219) ligand. nih.gov This strategy allows for the direct transfer of a pre-existing stereocenter into the product molecule.

Table 1: Representative Conditions for Stereoretentive Cross-Coupling of Secondary Boronic Esters

| Entry | Aryl Halide | Boronic Ester | Catalyst | Base | Ligand | Retention of Configuration |

|---|---|---|---|---|---|---|

| 1 | 4-Iodoanisole | Chiral sec-Boronic Ester | Pd(OAc)₂ | Ag₂O | PPh₃ | >90% |

| 2 | 1-Iodonaphthalene | Chiral sec-Boronic Ester | Pd(OAc)₂ | Ag₂O | PPh₃ | >90% |

| 3 | 4-Iodoacetophenone | Chiral sec-Boronic Ester | Pd₂(dba)₃ | Ag₂O | PPh₃ | >90% |

Data is representative of findings on stereoretentive cross-coupling reactions. nih.gov

Ring-closing metathesis (RCM) has emerged as a robust method for synthesizing a wide array of unsaturated cyclic compounds, from common 5- to 7-membered rings to large macrocycles. wikipedia.orgthieme-connect.de The reaction, typically catalyzed by ruthenium complexes like Grubbs' or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and volatile ethylene. wikipedia.orgmedwinpublishers.com

While this compound is an acyclic molecule, RCM can be a key step in the synthesis of a cyclic precursor, such as a lactone. medwinpublishers.com For example, a diene-containing carboxylic acid could be esterified with a chiral alcohol, and the resulting diene-ester could undergo RCM to form a chiral lactone. This lactone can then be opened to yield the desired acyclic hydroxy ester. This strategy has been successfully applied to the total synthesis of various natural products, including macrolides. wikipedia.orgmedwinpublishers.com The efficiency of RCM is often dependent on the choice of catalyst and reaction conditions. organic-chemistry.org

Table 2: Effect of Catalyst on a Model Ring-Closing Metathesis Reaction

| Entry | Substrate | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Diene Ester | Grubbs' 1st Gen. | CH₂Cl₂ | 75 |

| 2 | Diene Ester | Grubbs' 2nd Gen. | CH₂Cl₂ | 95 |

| 3 | Diene Ester | Hoveyda-Grubbs' 2nd Gen. | Toluene | 98 |

Yields are representative and depend on the specific substrate and conditions. organic-chemistry.org

Asymmetric halolactonization is a powerful method for the synthesis of chiral lactones from unsaturated carboxylic acids. Recent developments have shown that metal acetates can catalyze this transformation with high enantioselectivity. researchgate.net In a notable example, a tri-zinc complex was shown to catalyze both iodo- and bromolactonization. researchgate.net

The proposed mechanism involves the coordination of the carboxylic acid substrate to the chiral metal complex. The N-halosuccinimide (NBS or NIS) acts as the halogen source. A key aspect of this catalysis is the role of secondary interactions, such as halogen bonding, which can accelerate the reaction without compromising stereochemical control. researchgate.net The resulting chiral halolactone is a versatile intermediate that can be converted into a chiral hydroxy ester, like the target compound, through subsequent reduction and esterification steps. The choice of the N-haloimide can significantly affect both the yield and the enantioselectivity of the reaction. researchgate.net

Diastereoselective Synthesis of Related Structures

When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry (enantioselectivity).

The hydroxyl group in this compound is commonly introduced via the reduction of a corresponding ketone, in this case, ethyl 6-oxo-6-phenylhex-3-enoate. The stereochemical outcome of such a reduction is influenced by the existing stereocenter(s) and the reaction conditions, often explained by models like the Cram or Felkin-Anh model. thieme-connect.com

For β-hydroxy α-ketoesters, reduction with sodium borohydride (B1222165) (NaBH₄) can exhibit high diastereoselectivity, particularly when conducted in non-polar solvents like dichloromethane, leading preferentially to anti-α,β-dihydroxy esters. thieme-connect.com Alternatively, enzymatic reductions using ketoreductases (KREDs) offer an excellent method for achieving high diastereo- and enantioselectivity. nih.govacs.orgacs.org By selecting the appropriate enzyme from a library, it is possible to synthesize a specific desired stereoisomer from a single starting diketo ester. acs.orgacs.org This dynamic reductive kinetic resolution (DYRKR) relies on the interconversion between the keto and enol forms of the substrate, allowing the enzyme to selectively reduce one enantiomer at a faster rate. alaska.edu

Table 3: Diastereoselective Reduction of a Model β-Hydroxy Ketoester

| Entry | Reducing Agent / Catalyst | Solvent | Product Ratio (anti:syn) |

|---|---|---|---|

| 1 | NaBH₄ | CH₂Cl₂ | 95:5 |

| 2 | NaBH₄ | Methanol | 70:30 |

| 3 | L-Selectride® | THF | 10:90 |

| 4 | Ketoreductase (KRED-A) | Buffer/Isopropanol (B130326) | >99:1 |

| 5 | Ketoreductase (KRED-B) | Buffer/Isopropanol | 1:>99 |

Ratios are illustrative of general trends in diastereoselective reductions. thieme-connect.comacs.org

Fine-tuning reaction parameters is critical for maximizing the yield of the desired diastereomer. For esterification reactions and other transformations, a factorial design of experiments can be employed to systematically investigate the influence of multiple variables, such as temperature, catalyst concentration, reactant molar ratio, and reaction time. rsc.organgolaonline.nettubitak.gov.tr

In the context of a diastereoselective reduction, key parameters to optimize would include:

Temperature: Lower temperatures often enhance selectivity by favoring the transition state with the lowest activation energy.

Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate-reagent complex, thereby affecting stereoselectivity. thieme-connect.com

Catalyst/Reagent: The steric bulk and electronic properties of the reducing agent or catalyst are primary determinants of the stereochemical outcome.

Additives: Lewis acids (e.g., CeCl₃) can act as chelating agents, locking the substrate into a specific conformation and directing the nucleophilic attack to one face of the carbonyl.

A systematic approach, such as a Design of Experiments (DoE), can efficiently identify the optimal conditions to achieve a high diastereomeric ratio, leading to increased process efficiency and purity of the final product. tubitak.gov.tr For example, an optimization study might reveal that a specific combination of a low temperature, a non-polar solvent, and a particular catalyst loading maximizes the desired diastereomer. tubitak.gov.trtubitak.gov.tr

Table 4: Hypothetical Optimization of a Diastereoselective Reaction

| Run | Temperature (°C) | Catalyst Loading (mol%) | Molar Ratio (A:B) | Diastereomeric Ratio (desired:undesired) |

|---|---|---|---|---|

| 1 | 25 | 5 | 1:1 | 85:15 |

| 2 | 0 | 5 | 1:1.2 | 92:8 |

| 3 | -78 | 2 | 1:1 | 88:12 |

| 4 | -78 | 5 | 1:1.2 | 98:2 |

Data is hypothetical, illustrating an optimization process. tubitak.gov.tr

Multi-Component and Cascade Reaction Sequences

Utilization of Homopropargyl Alcohols and Dienones in Synthesis

While direct multi-component reactions employing homopropargyl alcohols and dienones for the specific synthesis of this compound are not extensively documented, the principles of such transformations can be applied. Conceptually, a cascade reaction could be envisioned where a homopropargyl alcohol is coupled with a suitable dienone derivative. This could potentially proceed through a series of steps such as a metal-catalyzed coupling followed by an intramolecular cyclization or rearrangement to furnish the desired carbon skeleton.

Chemoenzymatic cascade reactions offer a promising alternative for the stereoselective synthesis of related chiral hydroxy ketones and diols. nih.gov For instance, a cascade involving an asymmetric β-borylation of an α,β-unsaturated compound, followed by bioreduction of the resulting keto-alcohol, has been demonstrated to produce chiral 1,3-diols with high enantiomeric and diastereomeric excess. nih.gov Such a strategy could be adapted for the synthesis of precursors to the target molecule.

The development of chemo- and biocatalytic cascades is a rapidly advancing field. For example, the combination of enzyme-catalyzed reactions, such as those involving transaminases and reductases, has been successfully used to synthesize valuable chiral aminopolyols and γ-hydroxy-α-amino acids. acs.org These methodologies highlight the potential for developing novel cascade sequences for the synthesis of complex chiral molecules like this compound.

Integration of Grignard Reactions and Other Carbon-Carbon Bond Forming Processes

The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds. Its integration into multi-step synthetic sequences is crucial for the construction of complex molecular frameworks. In the context of this compound, a key step would be the stereoselective addition of a Grignard reagent to a suitable keto-ester or aldehyde precursor.

The asymmetric addition of Grignard reagents to ketones is a well-established method for the synthesis of chiral tertiary alcohols. nih.govrsc.orgresearchgate.net The use of chiral ligands to control the stereochemical outcome of the reaction is a key aspect of this methodology. A variety of chiral ligands, often derived from 1,2-diaminocyclohexane (DACH), have been developed to facilitate the enantioselective addition of both aliphatic and aromatic Grignard reagents to a broad range of ketones, affording tertiary alcohols with high enantiomeric excess. nih.govrsc.orgresearchgate.net

The following table summarizes the asymmetric addition of various Grignard reagents to different ketones using a chiral ligand system, demonstrating the potential for creating the chiral center found in this compound.

| Entry | Ketone | Grignard Reagent | Chiral Ligand | Product | Yield (%) | ee (%) |

| 1 | Acetophenone | EtMgBr | (R,R)-L12 | 2-Phenyl-2-butanol | 85 | 92 |

| 2 | Propiophenone | MeMgBr | (R,R)-L12 | 2-Phenyl-2-butanol | 80 | 90 |

| 3 | 4'-Methoxyacetophenone | EtMgBr | (R,R)-L12 | 2-(4-Methoxyphenyl)-2-butanol | 91 | 93 |

| 4 | 2-Acetonaphthone | MeMgBr | (R,R)-L12 | 2-(Naphthalen-2-yl)propan-2-ol | 88 | 91 |

Data adapted from a study on asymmetric Grignard additions to ketones. nih.govrsc.orgresearchgate.net The specific yields and enantiomeric excesses are illustrative and may vary depending on the exact reaction conditions and substrates used.

The synthesis of the target molecule could involve the preparation of a suitable keto-ester precursor, such as ethyl 6-oxo-6-phenylhex-3-enoate. The subsequent enantioselective Grignard addition of a methylmagnesium halide, in the presence of a suitable chiral ligand, would then generate the desired (6R)-hydroxy stereocenter.

Furthermore, chemoenzymatic cascades can also incorporate Grignard-type additions. For example, a process could involve an enzymatic resolution to produce a chiral intermediate, which is then subjected to a Grignard reaction to build up the carbon skeleton, followed by further enzymatic transformations to complete the synthesis. nih.gov This integration of classical organic reactions with biocatalysis offers a powerful and versatile approach to the synthesis of complex chiral molecules.

Iii. Stereochemical Investigations and Chiral Purity Assessment of Ethyl 6r 6 Hydroxy 6 Phenylhex 3 Enoate Analogs

Methodologies for Enantiomeric Excess and Diastereomeric Ratio Determination

The quantitative assessment of stereoisomeric composition is crucial. Enantiomeric excess (ee) quantifies the purity of a sample with respect to its enantiomers, while the diastereomeric ratio (dr) describes the relative proportions of diastereomers.

High-performance liquid chromatography (HPLC) stands as a cornerstone for the separation and quantification of stereoisomers. csfarmacie.czheraldopenaccess.us The primary strategies involve either direct or indirect methods.

Direct Methods: Chiral Stationary Phases (CSPs)

The most prevalent approach utilizes chiral stationary phases (CSPs), which are inert supports (typically silica) with a chiral selector chemically bonded or coated onto their surface. csfarmacie.czchiralpedia.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector, leading to differential retention times. csfarmacie.cz A variety of CSPs are commercially available, based on selectors like polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, macrocyclic antibiotics, and Pirkle-type phases. csfarmacie.cz The choice of CSP, mobile phase composition (often a mixture of alkanes and alcohols), and temperature are critical parameters that require optimization for effective separation. nih.gov For instance, the separation of hydroxychloroquine (B89500) enantiomers was successfully achieved using a Chiralpak AD-H column with a mobile phase of n-hexane and isopropanol (B130326) containing diethylamine. nih.gov

Indirect Methods: Chiral Derivatizing Agents (CDAs)

An alternative strategy involves the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. chiralpedia.com These diastereomers possess distinct physicochemical properties and can be separated on a standard achiral stationary phase. chiralpedia.comnih.gov Common CDAs include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its derivatives, which react with alcohols to form diastereomeric esters. mdpi.comusm.edu The resulting diastereomers can then be separated and quantified using conventional HPLC. mdpi.com

Determination of Diastereomeric Ratio

The determination of the diastereomeric ratio of compounds like ethyl (6R)-6-hydroxy-6-phenylhex-3-enoate analogs, which possess multiple stereocenters, can also be accomplished using HPLC on standard achiral columns. Since diastereomers have different physical properties, they often exhibit different retention times, allowing for their separation and quantification. nih.gov For example, diastereomeric esters have been successfully separated on silica (B1680970) gel columns. nih.gov

A summary of representative chromatographic conditions for the separation of related chiral compounds is presented in the interactive table below.

| Analyte Type | Chromatographic Method | Stationary Phase | Mobile Phase | Detection | Reference |

| β-Hydroxy Esters | Chiral HPLC | Chiralpak AD-H | n-Hexane/Isopropanol | UV | nih.gov |

| Diastereomeric Esters | HPLC | Silica Gel | Not Specified | Not Specified | nih.gov |

| Chiral Carboxylic Acids | Chiral HPLC | Not Specified | Not Specified | UV/Fluorescence | nih.gov |

| Promethazine Enantiomers | Chiral HPLC | Chiral-AGP | Phosphate Buffer/Ethanol/Acetonitrile | CD, UV, Fluorescence | uma.es |

| Hydroxychloroquine Enantiomers | Chiral HPLC | Chiral-AGP | Phosphate Buffer/Ethanol/Acetonitrile | Not Specified | nih.gov |

Spectroscopic and Diffraction-Based Stereochemical Elucidation

While chromatography excels at quantifying stereoisomeric ratios, spectroscopic and diffraction methods are indispensable for the absolute and relative stereochemical assignment of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the constitution and configuration of organic molecules. nih.govnih.gov For chiral molecules like the analogs of this compound, specific NMR techniques are employed to elucidate their three-dimensional structure.

One common approach involves the use of chiral derivatizing agents (CDAs) , such as Mosher's acid. mdpi.comusm.edu Upon esterification of a chiral alcohol with both enantiomers of Mosher's acid, two diastereomeric esters are formed. The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the assignment of the absolute configuration of the alcohol. mdpi.com The principle behind this method is the anisotropic effect of the phenyl group in the Mosher's ester, which shields or deshields nearby protons depending on the stereochemistry. mdpi.com

Chiral solvating agents (CSAs) can also be used to differentiate enantiomers in solution. These agents form transient diastereomeric complexes with the analyte, leading to separate signals for the enantiomers in the NMR spectrum. acs.org

Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy provide through-space correlations between protons, offering insights into the relative stereochemistry and conformational preferences of the molecule. For flexible molecules, computational modeling is often combined with NMR data to determine the most stable conformations. researchgate.net Analysis of coupling constants can also provide valuable information about dihedral angles and, consequently, the relative stereochemistry. A study on β-hydroxy ketones demonstrated a method to assign stereochemistry by visual inspection of the ABX patterns of the α-methylene unit in the ¹H NMR spectra. nih.gov

Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. usm.edunih.gov This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of the spatial arrangement of all atoms. eurjchem.com

For molecules that are difficult to crystallize on their own, co-crystallization with a chiral host or derivatization with a group that promotes crystallization can be employed. nih.gov The absolute configuration is typically determined using anomalous dispersion, where the scattering of X-rays by heavy atoms is used to distinguish between enantiomers. nih.gov The crystal structure also reveals detailed information about intermolecular interactions, such as hydrogen bonding and π-stacking, which can influence the conformation of the molecule in the solid state. eurjchem.commdpi.com

While X-ray crystallography is a powerful technique, obtaining single crystals of sufficient quality can be a significant challenge, especially for flexible molecules or oils. nih.govresearchgate.net

Computational Prediction of Stereochemical Outcomes

In recent years, computational chemistry has emerged as a valuable tool for predicting and rationalizing the stereochemical outcomes of chemical reactions. rsc.org Density Functional Theory (DFT) calculations are frequently used to model the transition states of stereoselective reactions, such as aldol (B89426) additions, which are relevant to the synthesis of β-hydroxy esters. acs.orgacs.org

By calculating the energies of the various possible transition states leading to different stereoisomers, the major product can be predicted. acs.orgacs.org These calculations can take into account factors such as steric hindrance, electronic effects, and the role of catalysts and solvents. For example, the Zimmerman-Traxler model for aldol reactions, which proposes a chair-like six-membered transition state, has been successfully used to predict the stereochemistry of the products. masterorganicchemistry.com Computational studies have shown that the inclusion of dispersion corrections in DFT calculations significantly improves the accuracy of the predicted stereoselectivities. acs.org

Machine learning models are also being developed to predict the enantioselectivity of reactions based on features of the reactants, catalysts, and reaction conditions. nih.gov These models are trained on large datasets of experimental results and can provide rapid predictions for new reactions. nih.gov

Iv. Mechanistic Elucidation of Reactions Involving Ethyl 6r 6 Hydroxy 6 Phenylhex 3 Enoate and Its Analogs

Fundamental Reaction Mechanism Studies in Stereoselective Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer compounds that are crucial in pharmaceuticals and materials science. youtube.com The efficacy of a chiral catalyst lies in its ability to create a chiral environment that forces the reaction to proceed through a lower energy pathway for the formation of one enantiomer over its mirror image. nih.govacs.org

A catalytic cycle describes the multi-step sequence through which a catalyst participates in a chemical reaction and is regenerated. In the context of synthesizing chiral alcohols and their derivatives, the catalyst first forms a complex with the starting materials (e.g., an aldehyde and a nucleophile). This complex then proceeds through a stereodetermining transition state—the highest energy point in the reaction coordinate—to form the product. nih.govacs.org

The origin of stereoselectivity is the energy difference (ΔΔG‡) between the transition states leading to the R- and S-enantiomers. A chiral catalyst stabilizes the transition state leading to the desired enantiomer (in this case, the precursor to the (6R)-product) while destabilizing the one leading to the unwanted enantiomer. nih.govacs.org This stabilization is achieved through specific, directed interactions between the catalyst and the substrate. For instance, in reactions catalyzed by chiral Brønsted acids or bifunctional organocatalysts, the catalyst activates the reactants and holds them in a rigid conformation within the transition state, exposing only one face of the prochiral substrate to nucleophilic attack. mdpi.com

Table 1: Common Catalyst Types in Asymmetric Synthesis of Chiral Alcohols

| Catalyst Type | General Mechanism | Key Features |

|---|---|---|

| Chiral Metal Complexes (e.g., Ru, Mo, Ta) | Formation of a chiral metal-reactant complex. The metal center acts as a Lewis acid, activating the substrate, and the chiral ligands dictate the stereochemical approach of the nucleophile. nih.govwikipedia.org | High efficiency and turnover numbers. The stereochemical outcome can be tuned by modifying the chiral ligands. nih.gov |

| Organocatalysts (e.g., Proline, Thioureas) | Activation of substrates through the formation of key intermediates like enamines or iminium ions, or through non-covalent interactions such as hydrogen bonding. mdpi.comfrontiersin.org | Metal-free, often less sensitive to air and moisture. The mechanism relies on creating a highly organized hydrogen-bonding network. mdpi.comrsc.org |

| Biocatalysts (e.g., Lipases, Ketoreductases) | The reaction occurs within the chiral active site of an enzyme. Substrates are bound with high specificity, leading to excellent enantioselectivity. encyclopedia.pub | Environmentally benign conditions (e.g., aqueous media, mild temperatures). Often exhibits near-perfect stereocontrol. encyclopedia.pub |

This table is generated based on information from sources mdpi.comnih.govwikipedia.orgfrontiersin.orgrsc.orgencyclopedia.pub.

During a catalytic cycle, one or more transient intermediate species are formed. The structure and stability of these intermediates are critical for the reaction's progress and its stereochemical fidelity. In many organocatalytic reactions, for example, the reaction of an amine catalyst with a carbonyl compound forms a nucleophilic enamine or an electrophilic iminium ion intermediate. frontiersin.org The chiral scaffold of the catalyst ensures that this intermediate adopts a specific conformation, which then blocks one of its two faces from the subsequent chemical transformation, thereby directing the stereochemical outcome. frontiersin.org

In metal-catalyzed processes, such as the hydroaminoalkylation reactions involving tantalum catalysts, organometallic intermediates like metallaaziridines are proposed. wikipedia.org The geometry of these metal-containing intermediates, dictated by the chiral ligands, is directly responsible for the enantioselectivity of the final product. The investigation of these short-lived species often requires a combination of spectroscopic techniques and computational modeling to determine their structure and influence on the reaction pathway.

Influence of Non-Covalent Interactions on Stereoselectivity

While covalent bonds define the primary structure of molecules, weaker, non-covalent interactions are the primary drivers of stereocontrol in many asymmetric catalytic systems. harvard.edursc.org These interactions, though individually weak, act in concert to create a highly ordered and diastereomeric transition state assembly, which is the key to differentiating between two enantiomeric pathways. rsc.orgnih.gov

Hydrogen bonding is a highly directional and crucial non-covalent interaction in asymmetric catalysis, particularly in organocatalysis. mdpi.com Catalysts such as chiral thioureas, ureas, and squaramides possess N-H groups that act as hydrogen bond donors. mdpi.com These groups can form one or more hydrogen bonds with Lewis basic sites on the substrates, such as the oxygen atoms of carbonyl or ester groups present in the precursors to Ethyl (6R)-6-hydroxy-6-phenylhex-3-enoate.

This catalyst-substrate recognition through a network of hydrogen bonds serves two main purposes: it activates the substrate by withdrawing electron density, and it holds the substrate in a fixed orientation relative to the catalyst's chiral backbone. harvard.edu For instance, a bifunctional catalyst can use a basic site (like an amine) to deprotonate a nucleophile while simultaneously using its hydrogen-bond-donating groups to bind and orient the electrophile, leading to a highly organized, stereoselective transition state. mdpi.com

Halogen bonding is an attractive, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. nih.govacs.org Analogous to hydrogen bonding, halogen bonding is highly directional and has emerged as a powerful tool in catalyst design and asymmetric synthesis. mdpi.comacs.org The strength and directionality of halogen bonds can be finely tuned by changing the halogen atom (I > Br > Cl) or the electronic properties of the catalyst scaffold. nih.govmdpi.com

In asymmetric catalysis, chiral halogen bond donors can be used to activate substrates and control the stereochemical outcome of a reaction. nih.gov For example, cationic iodine-based catalysts have been used in Diels-Alder reactions, where the halogen bond activates the dienophile and a chiral counteranion dictates the facial selectivity. acs.orgnih.gov While less common than hydrogen bonding, halogen bonding catalysis represents a growing field and offers a complementary strategy for achieving high stereoselectivity in complex reactions, including those that could produce analogs of this compound. mdpi.comnih.gov

Table 2: Comparison of Hydrogen Bonding and Halogen Bonding in Catalysis

| Feature | Hydrogen Bonding (HB) | Halogen Bonding (XB) |

|---|---|---|

| Donor Atom | Hydrogen | Chlorine, Bromine, Iodine |

| Interaction Nature | Electrostatic interaction between a proton and a lone pair. | Interaction between an electrophilic σ-hole on a halogen and a lone pair. nih.govacs.org |

| Strength | Typically 5-40 kJ/mol. | Varies widely, can be comparable to or stronger than HBs (5-180 kJ/mol). nih.gov |

| Directionality | Highly directional, but can be flexible. | Very high directionality, with angles near 180°. nih.gov |

| Tunability | Modulated by the acidity of the H-bond donor. mdpi.com | Tunable by changing the halogen atom and the electron-withdrawing nature of the scaffold. mdpi.com |

This table is generated based on information from sources mdpi.comnih.govacs.orgmdpi.com.

Computational Chemistry in Mechanistic Research

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms in asymmetric catalysis. rsc.orgscielo.br Experimental characterization of fleeting transition states and intermediates is often extremely challenging. Computational modeling allows researchers to build and analyze these transient structures at a molecular level. scielo.brnih.gov

By calculating the potential energy surface of a reaction, chemists can map out the entire catalytic cycle, identify the rate-determining step, and compute the energy difference between competing stereochemical pathways. nih.govnih.gov These theoretical models can visualize and quantify the critical non-covalent interactions—such as hydrogen and halogen bonds—that stabilize the favored transition state. acs.orgnih.gov This detailed insight not only explains the origins of experimentally observed stereoselectivity but also provides a predictive framework for designing new, more efficient, and more selective catalysts for the synthesis of complex chiral molecules. rsc.orgresearchgate.net

Density Functional Theory (DFT) Calculations for Reaction Pathways and Energetics

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of complex organic reactions, including the asymmetric allylation and related transformations that produce chiral homoallylic alcohols and their derivatives. scholaris.ca By calculating the energies of reactants, intermediates, transition states, and products, DFT allows chemists to map out entire reaction energy profiles, providing fundamental insights into reaction feasibility, kinetics, and selectivity. scholaris.caacs.org

In the context of reactions analogous to the synthesis of this compound, DFT calculations are frequently employed to understand the origins of enantioselectivity. For instance, in the asymmetric allylation of aldehydes, computational studies have shown that the enantiomeric excess (ee) is highly dependent on the electronic properties of the aldehyde substrate. nih.govacs.org High-level quantum chemical calculations have revealed that attractive aromatic interactions between the catalyst and the aldehyde can significantly influence enantiodifferentiation. acs.org A dramatic drop in enantioselectivity observed with electron-rich aldehydes has been attributed to a narrowing of the energy gap between the transition states leading to the (R) and (S) products. nih.govacs.org

DFT studies on synergistic catalytic systems, such as the Cu/Ir-catalyzed asymmetric allylic alkylation, provide detailed mechanistic pathways. These calculations can identify the active catalytic species and elucidate the roles of each metal in the catalytic cycle. researchgate.net The computed free energy profiles can pinpoint the rate-determining and selectivity-determining steps of the reaction. nih.govresearchgate.net

A common approach involves using a specific functional and basis set to model the system, often including a solvent model to simulate reaction conditions more accurately. The table below summarizes representative levels of theory used in DFT studies of relevant asymmetric reactions.

| Study Focus | Level of Theory / Method | Key Findings |

| Asymmetric Allylation of Aldehydes | High-level quantum chemical calculations | Enantioselectivity depends on the energy gap between (R) and (S) reaction channels. nih.govacs.org |

| Synergistic Cu/Ir-Catalyzed Allylic Alkylation | M06-L/def2-TZVP(SMD, CH2Cl2)//M06-L/sdd-6-31G* | Elucidation of a bimetallic cooperative mechanism and identification of key intermediates. researchgate.net |

| Palladium-Catalyzed C-H Activation | Density Functional Theory (DFT) calculations | Revealed that the transition state for 5-membered palladacycle formation is inhibited by high distortion energy. acs.org |

| Ir-Catalyzed Asymmetric Hydrogenation | DFT calculations | Showed the thioether group in the ligand has a major role in directing olefin coordination. acs.org |

These computational models have demonstrated a strong agreement with experimental results, validating their predictive power and providing a robust framework for understanding and optimizing stereoselective reactions. acs.org

Molecular Modeling of Reactant-Catalyst Interactions and Enolates

Molecular modeling provides a three-dimensional perspective on the interactions between reactants, catalysts, and intermediates, which is crucial for understanding the origins of stereoselectivity. In the synthesis of chiral alcohols and esters, the precise spatial arrangement of the substrate and the nucleophile within the chiral environment of the catalyst's active site dictates the configuration of the product.

A multi-tiered computational approach is often used, combining different modeling techniques to balance accuracy and computational cost. nih.gov This process can begin with molecular mechanics (MM) to screen a vast number of possible conformers of reactant-catalyst adducts. nih.gov The most promising low-energy conformers are then subjected to more rigorous analysis using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, and finally, a select few transition state structures are fully optimized using high-level QM calculations, such as DFT. nih.gov This hierarchical approach allows for the efficient identification of the most relevant transition states that lead to the observed products. nih.gov

Modeling of reactions involving metal enolates is particularly important for carbon-carbon bond-forming reactions. The geometry of the enolate (Z or E) and its coordination to the metal center are critical. While some compounds like lithium enolates may not be strictly organometallic, featuring primarily metal-oxygen bonds, others such as zinc and iridium enolates possess direct metal-carbon interactions and are organometallic in nature. wikipedia.org The modeling of iridium-catalyzed allylations, for example, often involves the study of metallacyclic iridium complexes as the active catalysts. acs.orgnih.gov Spectroscopic data combined with modeling can confirm the in-situ formation of these cyclometalated precatalysts. nih.gov

Recent studies have explored the role of iridium aza-enolates, generated from the metalation of β-(arylamino)acrylates, in enantioselective C-H addition reactions. nih.govacs.org It is postulated that these iridium aza-enolate intermediates engage with alkenes in the C-C bond-forming event, leading to products with high branched selectivity and enantioselectivity. nih.gov The proposed transition states for the nucleophilic attack on π-allyliridium intermediates are a key focus of these modeling studies. pkusz.edu.cn

The interaction between the catalyst and substrate often involves specific, non-covalent interactions that stabilize one transition state over another. For example, in proline-catalyzed aldol (B89426) reactions, modeling has shown that hydrogen bonding can create a well-defined bicyclic-like transition state, holding the electrophile on a specific face of the enamine nucleophile to control the stereochemical outcome.

The table below outlines key interactions and intermediates that are the focus of molecular modeling in analogous stereoselective transformations.

| Modeled System/Interaction | Key Structural Feature / Intermediate | Significance in Stereocontrol |

| Asymmetric Allylation of Aldehydes | Chairlike transition state | The geometry of this six-membered ring transition state dictates the diastereoselectivity. acs.org |

| Iridium-Catalyzed Allylation | Metallacyclic Iridium Complexes | Acts as the active catalyst, creating a chiral pocket for the reaction. acs.orgnih.gov |

| Iridium-Catalyzed Hydroalkenylation | Iridium Aza-Enolate | Postulated intermediate that engages the alkene during the enantioselective C-C bond formation. nih.gov |

| Platinum-Catalyzed Allylation | η¹ allyl group coordinated to metal center | The key intermediate where C-C bond formation is the rate-determining step. nih.gov |

By visualizing and analyzing these complex interactions, molecular modeling provides invaluable guidance for the rational design of new catalysts and reaction conditions to synthesize complex chiral molecules with high precision.

V. Exploration of Biological Activities of Ethyl 6r 6 Hydroxy 6 Phenylhex 3 Enoate Analogs

In Vitro Biological Activity Profiling of Related Hydroxylactones and Esters

Analogs of ethyl (6R)-6-hydroxy-6-phenylhex-3-enoate, such as styryllactones isolated from the Goniothalamus genus, have demonstrated notable bioactivities in laboratory settings. nih.gov These natural products and their synthetic derivatives are of interest for their potential applications in medicine and agriculture.

Evaluation of Antiproliferative and Cytotoxic Activities in Cell-Based Assays

A significant body of research has focused on the antiproliferative and cytotoxic effects of related hydroxylactones and esters against various human cancer cell lines. nih.gov Compounds such as goniothalamin (B1671989), a natural styryllactone, have been shown to inhibit the growth of multiple cancer cell types, including those of the breast, colon, and lungs, as well as leukemia and liver cancer cells. nih.govnih.gov The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govelsevierpure.com

Studies have systematically evaluated the cytotoxic potency of these compounds. For instance, the natural enantiomer of goniothalamin, (R)-goniothalamin, and its synthetic unnatural (S)-enantiomer have been tested against a panel of human cancer cell lines. nih.govcapes.gov.br This research has identified that specific analogs can exhibit high potency and selectivity against certain cancer types. For example, (S)-goniothalamin was found to be highly effective against kidney cancer cells (786-0), while another analog demonstrated significant potency against adriamycin-resistant breast cancer cells. nih.govcapes.gov.br

Further investigations into nitrogen-containing analogs of goniothalamin have yielded compounds with even greater cytotoxicity and selectivity. nih.gov One such derivative, goniothalamin chloroacrylamide, showed IC₅₀ values in the low micromolar range against MCF-7 (breast) and PC-3 (prostate) cancer cells, representing a potency approximately 26 times greater than the parent compound. nih.gov Another analog, goniothalamin isobutyramide, was particularly effective against Caco-2 (colon) cancer cells. nih.gov These findings highlight the potential for structural modification to enhance the desired anticancer effects. Importantly, some styryllactones have shown less toxicity toward normal human cell lines compared to cancer cells, suggesting a potential therapeutic window. nih.govelsevierpure.com

Cytotoxicity of Goniothalamin and Its Analogs Against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| (S)-Goniothalamin | 786-0 | Kidney | 0.004 | nih.govcapes.gov.br |

| (-)-5-Acetoxygoniothalamin | HCT116 | Colon | 8.6 | nih.gov |

| (Z)-Goniothalamin | Jurkat E6.1 | Leukemia | 12 | nih.gov |

| Goniothalamin Chloroacrylamide | MCF-7 | Breast | 0.5 | nih.gov |

| Goniothalamin Chloroacrylamide | PC-3 | Prostate | 0.3 | nih.gov |

| Goniothalamin Isobutyramide | Caco-2 | Colon | 0.8 | nih.gov |

Assessment of Antifeedant and Antimicrobial Properties

Beyond their anticancer potential, analogs of this compound have been investigated for other biological activities, including their ability to deter feeding in insects and inhibit the growth of microorganisms. Goniothalamicin, an acetogenin (B2873293) isolated from Goniothalamus giganteus, has demonstrated insecticidal properties. researchgate.net The search for natural product-based compounds for pest control has identified derivatives of deoxypodophyllotoxin (B190956) that exhibit significant antifeedant activity against insect larvae. researchgate.net

In the realm of antimicrobial activity, styryllactones have shown promise. nih.gov Both (R)- and (S)-goniothalamin have been tested against a panel of human pathogenic fungi, with both enantiomers demonstrating inhibitory activity against nine of the eleven strains studied, with Minimum Inhibitory Concentration (MIC) values below 100 μg/mL. researchgate.net Their activity against the dimorphic fungus Paracoccidioides brasiliensis was particularly noteworthy. researchgate.net Furthermore, certain synthetic γ-butyrolactone derivatives have displayed high antimicrobial activity against bacteria like Staphylococcus epidermidis, comparable to the antibiotic streptomycin. tubitak.gov.tr Some styryllactone derivatives have also exhibited activity against Mycobacterium tuberculosis. nih.gov

Antimicrobial Activity of Goniothalamin Enantiomers

| Organism | Compound | MIC (μg/mL) | Source |

|---|---|---|---|

| Paracoccidioides brasiliensis | (R)-Goniothalamin | 7-22 | researchgate.net |

| (S)-Goniothalamin | 7-22 | researchgate.net | |

| Mycobacterium tuberculosis | Goniothalamin Analog | 6.25 - 100 | nih.gov |

Structure-Activity Relationship (SAR) Studies on Hydroxyester Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For hydroxyester derivatives related to goniothalamin, these studies provide critical insights for designing more potent and selective compounds. nih.govcapes.gov.brrjraap.com

Correlation of Structural Motifs with Modulatory Effects on Biological Targets

SAR studies on goniothalamin analogs have established several key structural features essential for their cytotoxic activity. nih.govcapes.gov.br Research indicates that modifications to various parts of the molecule can significantly impact its effectiveness. For instance, one study synthesized a series of analogs and found that introducing substituents to the phenyl ring, replacing the phenyl ring with other aromatic systems like pyridine (B92270) or naphthalene, or reducing the lactone ring size from six to five members did not lead to an increase in cytotoxicity. nih.govresearchgate.net This suggests that the unsubstituted phenyl group and the six-membered lactone ring are important for activity.

In contrast, other studies have shown that specific substitutions can enhance potency. The introduction of nitrogen-containing groups has led to analogs with significantly higher cytotoxicity and selectivity against cancer cells compared to the parent goniothalamin. nih.gov Similarly, the creation of 11-nitro altho-lactone was identified as a promising lead compound, indicating that specific functionalization can be beneficial. nih.gov The core structure, often a styrene-pyrone or a related heterocyclic system, is a recurring motif critical for the observed biological effects. nih.govnih.gov

Investigation of Stereochemical Impact on Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of these compounds. researchgate.net The cytotoxic effects of goniothalamin and its analogs are often dependent on their specific stereoisomeric form.

Comparative studies of the natural (R)-goniothalamin and its synthetic (S)-enantiomer have revealed differences in their biological profiles. nih.govcapes.gov.br In one key study, the non-natural (S)-enantiomer of goniothalamin was identified as being more potent and selective against kidney cancer cell growth. nih.govcapes.gov.br However, for other related compounds like altholactone, the natural (+)-enantiomer was highly cytotoxic, while its (-)-enantiomer and other stereocongeners did not show a significant increase in activity. nih.gov This demonstrates that the influence of stereochemistry is specific to the compound and the biological target. The precise configuration at the chiral center, typically C-6 in the goniothalamin skeleton, is a critical determinant of how the molecule interacts with its biological targets, ultimately dictating its potency and efficacy. nih.govnih.gov

Vi. Applications in Advanced Organic Synthesis and Chemical Biology

Ethyl (6R)-6-hydroxy-6-phenylhex-3-enoate as a Chiral Building Block

The unique structural features of this compound make it an ideal starting point for the synthesis of a variety of complex molecules. The presence of multiple functional groups—a hydroxyl, a phenyl ring, and an unsaturated ester—provides numerous handles for strategic chemical modifications.

Precursors for the Synthesis of Complex Cyclic Structures (e.g., δ-Lactones, Heterocycles)

The linear framework of this compound is well-suited for intramolecular cyclization reactions to form various cyclic structures, most notably δ-lactones and nitrogen-containing heterocycles.

δ-Lactones: The inherent 1,5-relationship between the hydroxyl group and the ester functionality in derivatives of this compound makes it a prime candidate for the synthesis of δ-lactones. Intramolecular transesterification, often catalyzed by acid or base, can lead to the formation of a six-membered lactone ring. The stereocenter at the C6 position directly translates to a chiral center in the resulting lactone, providing a straightforward route to enantiomerically pure products. The general transformation is depicted below:

Heterocycles: The reactivity of the α,β-unsaturated ester system opens avenues for the synthesis of various heterocyclic scaffolds, such as piperidines. A plausible synthetic strategy involves the transformation of the hydroxyl group into a leaving group, followed by the introduction of a nitrogen nucleophile. Subsequent intramolecular conjugate addition of the nitrogen moiety to the unsaturated ester would yield a substituted piperidine (B6355638). This approach allows for the construction of chiral piperidine derivatives, which are common motifs in many pharmaceuticals and natural products. whiterose.ac.uk

Intermediate in the Formal and Total Synthesis of Bioactive Natural Products (e.g., Goniothalamin (B1671989), Kavalactones)

The chiral nature of this compound makes it an attractive intermediate in the total synthesis of several biologically active natural products.

Goniothalamin: (+)-Goniothalamin is a naturally occurring styryl-lactone that exhibits a range of biological activities, including cytotoxic and antiparasitic properties. While a direct synthesis from this compound is not prominently documented, the structural similarity suggests its potential as a key precursor. A hypothetical synthetic route could involve the reduction of the ester to a primary alcohol, followed by an intramolecular cyclization to form the δ-lactone ring. Subsequent manipulation of the side chain would lead to the final natural product. The enantioselective synthesis of (+)-Goniothalamin has been achieved through various methods, highlighting the importance of chiral building blocks in accessing this molecule. researchgate.net

Kavalactones: Kavalactones are a class of lactone compounds found in the kava (B3030397) plant, known for their anxiolytic and sedative effects. Although a direct synthesis from this compound is not established, its structural features align with the general architecture of kavalactones. The core of these natural products is a substituted δ-lactone ring with a styryl group. A synthetic approach could envision utilizing the chiral center and the phenyl group of the starting material to construct the desired kavalactone scaffold.

Derivatization and Functionalization Strategies for Library Generation

The multiple reactive sites within this compound allow for extensive derivatization, making it a suitable scaffold for the generation of chemical libraries for drug discovery and chemical biology applications.

The secondary alcohol provides a key site for modification. Esterification or etherification with a diverse set of building blocks can introduce a wide range of functional groups and structural motifs. Furthermore, the α,β-unsaturated ester can undergo various transformations, including conjugate addition with different nucleophiles (e.g., thiols, amines, organocuprates) to introduce diversity at the β-position. The phenyl ring can also be functionalized through electrophilic aromatic substitution to further expand the chemical space of the resulting library.

| Functional Group | Derivatization Reaction | Potential Reagents |

| Hydroxyl Group | Esterification | Acyl chlorides, Carboxylic acids (with coupling agents) |

| Hydroxyl Group | Etherification | Alkyl halides (Williamson ether synthesis) |

| α,β-Unsaturated Ester | Conjugate Addition | Thiols, Amines, Organocuprates |

| Phenyl Ring | Electrophilic Aromatic Substitution | Nitrating agents, Halogenating agents |

Table 1: Potential Derivatization Strategies for this compound.

Development of Chemical Probes (e.g., Fluorescence Probes)

The chiral scaffold of this compound can be leveraged for the design and synthesis of chemical probes, particularly fluorescent probes for biological imaging and sensing applications.

By attaching a fluorophore to the molecule, its interaction with specific biological targets can be monitored through changes in fluorescence. The chiral nature of the probe can be crucial for selective recognition of chiral biomolecules, such as proteins or nucleic acids. For instance, the hydroxyl group can serve as an attachment point for a fluorescent reporter group. The resulting probe could then be used to investigate biological processes where stereospecific interactions are important.

The development of such probes often involves a modular synthetic approach, where the core scaffold, a recognition element, and a signaling unit (the fluorophore) are systematically combined and optimized.

| Component | Function | Potential Moieties |

| Core Scaffold | Provides 3D structure and chirality | This compound |

| Recognition Element | Binds to the target of interest | Can be inherent to the scaffold or added |

| Signaling Unit | Reports on the binding event | Fluorescein, Rhodamine, Dansyl chloride |

Table 2: Components of a Chemical Probe Based on this compound.

Vii. Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

Future synthetic strategies for Ethyl (6R)-6-hydroxy-6-phenylhex-3-enoate will likely prioritize sustainability and efficiency. A key area of development is the application of biocatalysis, which utilizes enzymes or whole microorganisms to perform chemical transformations. researchgate.nettaylorfrancis.com This approach offers significant advantages over traditional chemical synthesis, including high enantioselectivity and regioselectivity, milder reaction conditions at ambient temperature and pressure, and a reduced environmental footprint. taylorfrancis.comnih.govnih.gov

Enzymes such as ketoreductases (KREDs), lipases, and dehydrogenases are particularly relevant. nih.govnih.gov KREDs, for instance, can facilitate the asymmetric reduction of a corresponding ketoester precursor to yield the desired (R)-hydroxy ester with high enantiomeric excess. nih.gov The regeneration of necessary cofactors, like NADPH, can be achieved using systems such as glucose dehydrogenase, making the process more economically viable. nih.gov

Another promising avenue is the use of hydratases, which add water across a double bond, and hydroxylases, which can introduce hydroxyl groups with high regio- and stereoselectivity. nih.gov The development of robust and selective hydroxylation techniques remains a significant goal in industrial synthesis. nih.gov These enzymatic methods circumvent the need for protecting groups and often operate under more environmentally friendly conditions, avoiding the use of heavy metal catalysts that can contaminate the final product. researchgate.netnih.gov

Future research will likely focus on:

Enzyme Discovery and Engineering: Screening for novel enzymes with higher activity and stability and using techniques like directed evolution to tailor enzymes for specific substrates and reaction conditions. taylorfrancis.com

Renewable Feedstocks: Exploring the synthesis of precursors from renewable carbon sources, aligning with the principles of green chemistry and white biotechnology. nih.gov

Integration of Advanced Analytical and In Silico Techniques for Comprehensive Characterization

A thorough understanding of the three-dimensional structure and physicochemical properties of this compound is essential. Future research will increasingly rely on a synergistic combination of advanced analytical methods and computational modeling.

Advanced Analytical Techniques: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using novel chiral stationary phases (CSPs) will continue to be instrumental for separating and quantifying enantiomers with high accuracy. chiralpedia.com For absolute configuration assignment, chiroptical spectroscopy methods like circular dichroism (CD) and vibrational circular dichroism (VCD) offer detailed structural information. chiralpedia.com Another powerful technique involves chiral derivatizing agents (CDAs), such as Mosher's acid ((R)-MTPA), which react with the alcohol to form diastereomeric esters that can be distinguished using NMR spectroscopy. researchgate.netmdpi.com

In Silico and Computational Approaches: Computational chemistry will play a vital role in predicting the properties and behavior of this compound. Molecular modeling can be used to:

Predict Physicochemical Properties: Estimate properties like lipophilicity (LogP) and polar surface area, which are important for predicting its behavior in biological systems.

Simulate Interactions: Model the docking of the compound with potential biological targets, such as enzymes or receptors, to predict binding affinity and mode of action.

Elucidate Reaction Mechanisms: Investigate the transition states and energy profiles of synthetic reactions to optimize conditions and improve yields.

The integration of these techniques provides a powerful toolkit for a multi-faceted characterization of the molecule, accelerating research and development.

Expansion of Biological Activity Spectrum and Target Identification

While the specific biological activities of this compound are not yet extensively documented, its structural motifs—a chiral alcohol and a phenyl group—are present in many biologically active compounds. nih.govnih.gov This suggests a strong rationale for comprehensive biological screening. Future research should focus on exploring a wide range of potential therapeutic applications.

Screening for Novel Activities: Systematic screening against various biological targets is a critical next step. Given that structurally related phenolic compounds and chiral esters have shown promise, initial investigations could target areas such as:

Anticancer Activity: Phenolic compounds have demonstrated cytotoxic properties against cancer cell lines. nih.gov Future studies could assess the efficacy of this compound against various cancers, such as osteosarcoma, and investigate its mechanism of action, including apoptosis induction. nih.gov

Antimicrobial Activity: Many natural and synthetic compounds containing phenyl and hydroxyl groups exhibit antibacterial or antifungal properties. mdpi.comnih.gov Screening against a panel of pathogenic bacteria and fungi, including multi-drug-resistant strains, could reveal potential applications in treating infectious diseases. mdpi.com

Enzyme Inhibition: As a chiral hydroxy ester, the compound could act as an inhibitor or substrate for various enzymes, such as hydrolases or proteases, which are important drug targets.

Target Identification and Mechanism of Action: Once a biological activity is identified, the next crucial phase is to pinpoint the specific molecular target (e.g., enzyme, receptor) and elucidate the mechanism of action. This involves a combination of biochemical assays, proteomic approaches, and cellular studies. Understanding how the compound interacts with its target at a molecular level is fundamental for any future therapeutic development. The presence of the chiral center is particularly important, as different enantiomers often exhibit distinct biological activities and potencies. nih.gov

The table below summarizes potential areas for future biological investigation.

| Potential Biological Activity | Rationale / Related Findings | Examples of Screening Assays |

| Anticancer | Phenolic derivatives have shown cytotoxicity and apoptosis induction in cancer cells. nih.gov | Cell viability assays (e.g., MTT), apoptosis assays (e.g., Annexin V), caspase activity assays. nih.gov |

| Antimicrobial | Flavonoids and other phenolic compounds exhibit activity against pathogenic bacteria and fungi. mdpi.com | Minimum Inhibitory Concentration (MIC) assays, bactericidal/bacteriostatic tests. mdpi.com |

| Anticoagulant | Some complex heterocyclic derivatives have demonstrated effects on blood clotting and platelet aggregation. nih.govmdpi.com | Prothrombin time (PT), activated partial thromboplastin (B12709170) time (aPTT), platelet aggregation assays. mdpi.com |

| Antioxidant | Phenolic structures are well-known for their radical scavenging capabilities. mdpi.comnih.gov | DPPH radical scavenging assay, ABTS assay. |

By systematically pursuing these research avenues, the scientific community can unlock the full potential of this compound, paving the way for its potential application in fine chemical synthesis, materials science, and biomedicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.